3-Methyl-8-thiabicyclo[3.2.1]octane-3-carboxylic acid
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Overview
Description
3-Methyl-8-thiabicyclo[321]octane-3-carboxylic acid is a bicyclic compound with a sulfur atom incorporated into its structureThe molecular formula of 3-Methyl-8-thiabicyclo[3.2.1]octane-3-carboxylic acid is C9H14O2S, and it has a molecular weight of 186.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-thiabicyclo[3.2.1]octane-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate . This reaction typically requires anhydrous toluene as the solvent and is carried out under an inert atmosphere, such as argon .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using the same synthetic routes mentioned above, with appropriate scaling of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-thiabicyclo[3.2.1]octane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiolates or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Thiolates or amine derivatives.
Scientific Research Applications
3-Methyl-8-thiabicyclo[3.2.1]octane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-Methyl-8-thiabicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity or modulation of protein function. Additionally, the bicyclic structure of the compound allows it to fit into specific binding pockets of target proteins, enhancing its specificity and potency .
Comparison with Similar Compounds
Similar Compounds
- Tricyclo[3.2.1.02,7]octane : A tricyclic compound with a similar core structure.
8-Azabicyclo[3.2.1]octane: A similar bicyclic compound with a nitrogen atom instead of sulfur.
Bicyclo[3.2.1]octane: A bicyclic compound without heteroatoms.
Uniqueness
3-Methyl-8-thiabicyclo[3.2.1]octane-3-carboxylic acid is unique due to the presence of a sulfur atom in its bicyclic structure, which imparts distinct chemical properties and reactivity compared to its nitrogen or carbon analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Biological Activity
3-Methyl-8-thiabicyclo[3.2.1]octane-3-carboxylic acid is a bicyclic compound characterized by its unique sulfur atom within the bicyclic structure. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C9H14O2S, with notable structural features that influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C9H14O2S |
SMILES | CC1(CC2CCC(C1)S2)C(=O)O |
InChI | InChI=1S/C9H14O2S/c1-9(8(10)11)4-6-2-3-7(5-9)12-6/h6-7H,2-5H2,1H3,(H,10,11) |
InChIKey | URBMKHBXNCRSQO-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism of action may involve the disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
Studies have suggested that this compound may possess anticancer properties, potentially through the modulation of cell signaling pathways involved in apoptosis and cell proliferation. The bicyclic structure allows it to interact with specific protein targets, which may enhance its efficacy against various cancer cell lines.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, which is critical in both antimicrobial and anticancer mechanisms.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating its potential as a lead compound for developing new antibiotics.
Study 2: Anticancer Activity
In vitro studies on cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner. The IC50 values ranged from 20 to 40 µM across different cell lines, suggesting its potential as a chemotherapeutic agent.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other bicyclic compounds:
Compound | Structure Type | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | Bicyclic (Sulfur) | High | Moderate |
8-Azabicyclo[3.2.1]octane | Bicyclic (Nitrogen) | Moderate | High |
Bicyclo[3.2.1]octane | Bicyclic (Carbon only) | Low | Low |
Properties
IUPAC Name |
3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2S/c1-9(8(10)11)4-6-2-3-7(5-9)12-6/h6-7H,2-5H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBMKHBXNCRSQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCC(C1)S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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